

Application Notes and Protocols for AF 647 Carboxylic Acid in Flow Cytometry

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Compound of Interest

Compound Name: AF 647 carboxylic acid

Cat. No.: B12373805

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Introduction

AF 647 carboxylic acid is a bright, far-red fluorescent dye belonging to the Alexa Fluor family. Structurally identical to Alexa Fluor® 647, it offers excellent photostability and pH insensitivity, making it a robust choice for fluorescent labeling in various biological applications, particularly flow cytometry.^{[1][2][3][4]} While the carboxylic acid group itself is not reactive towards biomolecules, it provides a versatile handle for conjugation to primary amines on proteins, such as antibodies, following activation. This process allows for the creation of specific, highly fluorescent probes for detecting cellular targets.

This document provides detailed protocols and data for utilizing **AF 647 carboxylic acid** in flow cytometry, focusing on the established and recommended workflow of antibody conjugation.

Core Principles

The primary application of **AF 647 carboxylic acid** in flow cytometry involves its covalent conjugation to a primary antibody that specifically targets a cellular antigen of interest. The carboxylic acid moiety is first activated to a more reactive form, typically an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amine groups (e.g., on lysine residues) on the antibody to form a stable amide bond. The resulting fluorescently labeled antibody can then be used to stain cell populations for analysis by flow cytometry.

Data Presentation

Table 1: Spectroscopic Properties of AF 647

Parameter	Value	Reference
Excitation Maximum (λ_{ex})	~650 nm	[3][4]
Emission Maximum (λ_{em})	~665-671 nm	[3][4]
Molar Extinction Coefficient	~239,000-270,000 $\text{cm}^{-1}\text{M}^{-1}$	[4][5]
Quantum Yield	~0.33	[3][4]
Recommended Laser Line	633 nm or 640 nm	[2]
Common Filter Set	660/20 nm	[3][4]

Table 2: Recommended Molar Ratios for Antibody Conjugation

Parameter	Recommendation	Considerations
Dye:Antibody Molar Ratio	5:1 to 20:1	Higher ratios can lead to increased brightness but also potential quenching and reduced antibody affinity.[6][7]
Optimal Degree of Labeling (DOL)	3-7 moles of dye per mole of antibody	This range typically provides a good balance between signal intensity and maintaining antibody function.[8][9]

Experimental Protocols

Protocol 1: Activation of AF 647 Carboxylic Acid and Conjugation to an Antibody

This protocol describes the two-step process of activating **AF 647 carboxylic acid** using EDC and NHS, followed by conjugation to an IgG antibody.

Materials:

- **AF 647 carboxylic acid**
- Antibody (IgG, in an amine-free buffer like PBS)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
- Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
- Conjugation Buffer (e.g., PBS, pH 7.2-8.5)
- Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5 or 1.5 M hydroxylamine, pH 8.5)
- Purification column (e.g., Sephadex G-25)
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

- Antibody Preparation:
 - Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains Tris or glycine, dialyze the antibody against PBS.
 - The antibody concentration should be at least 2 mg/mL for optimal results.[\[5\]](#)
- Activation of **AF 647 Carboxylic Acid**:
 - Dissolve **AF 647 carboxylic acid** in a small amount of anhydrous DMF or DMSO.
 - In a separate tube, dissolve EDC and NHS (or sulfo-NHS) in Activation Buffer immediately before use. A typical concentration is 10 mg/mL for each.
 - Add the EDC/NHS solution to the dissolved **AF 647 carboxylic acid**. The molar ratio of EDC and NHS to the dye should be in excess (e.g., 1.5:1.5:1 of EDC:NHS:Dye).

- Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.
- Conjugation to Antibody:
 - Adjust the pH of the antibody solution to 8.3 by adding Conjugation Buffer (e.g., 0.1 M sodium bicarbonate).
 - Slowly add the activated AF 647-NHS ester solution to the antibody solution while gently vortexing.
 - Incubate the reaction for 1-2 hours at room temperature, protected from light.
- Quenching the Reaction:
 - Add the Quenching Solution to the reaction mixture to stop the reaction and quench any unreacted NHS ester.
 - Incubate for 1 hour at room temperature.
- Purification of the Conjugate:
 - Separate the labeled antibody from unreacted dye and other small molecules using a purification column (e.g., Sephadex G-25) equilibrated with PBS.
 - Collect the fractions containing the labeled antibody (the first colored peak to elute).
- Determination of Degree of Labeling (DOL):
 - Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~650 nm (for AF 647).
 - Calculate the protein concentration and the dye concentration using the respective molar extinction coefficients.
 - The DOL is the molar ratio of the dye to the antibody.

Protocol 2: Cell Surface Staining for Flow Cytometry

This protocol is for staining cell surface antigens using an AF 647-conjugated antibody.

Materials:

- AF 647-conjugated primary antibody
- Cell suspension (1×10^6 cells per sample)
- Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA and 0.1% sodium azide)
- (Optional) Fc block reagent
- (Optional) Viability dye

Procedure:

- Cell Preparation:
 - Prepare a single-cell suspension of your target cells.
 - Wash the cells with cold Flow Cytometry Staining Buffer and centrifuge at 300-400 x g for 5 minutes. Discard the supernatant.
 - Resuspend the cell pellet in Flow Cytometry Staining Buffer to a concentration of 1×10^7 cells/mL.
- (Optional) Fc Receptor Blocking:
 - If your cells express Fc receptors, incubate them with an Fc block reagent for 10-15 minutes at 4°C to prevent non-specific antibody binding.
- Antibody Staining:
 - Aliquot 100 µL of the cell suspension (1×10^6 cells) into a flow cytometry tube.
 - Add the predetermined optimal concentration of the AF 647-conjugated primary antibody.
 - Vortex gently and incubate for 20-30 minutes at 4°C in the dark.
- Washing:

- Add 2 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes.
- Discard the supernatant. Repeat the wash step twice.
- (Optional) Viability Staining:
 - If a viability dye is to be used, resuspend the cells in the appropriate buffer and add the viability dye according to the manufacturer's instructions.
- Data Acquisition:
 - Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
 - Analyze the samples on a flow cytometer equipped with a 633 nm or 640 nm laser, collecting the emission in the appropriate channel (e.g., 660/20 nm bandpass filter).

Protocol 3: Intracellular Staining for Flow Cytometry

This protocol is for staining intracellular antigens using an AF 647-conjugated antibody.

Materials:

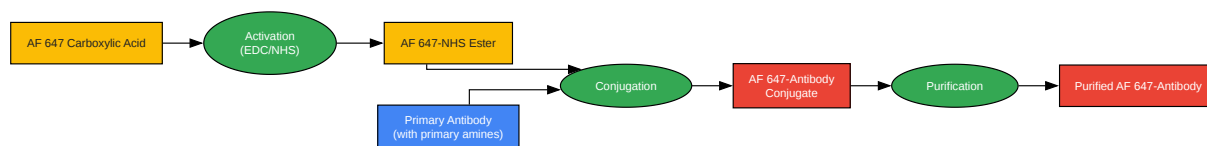
- AF 647-conjugated primary antibody
- Cell suspension (1×10^6 cells per sample)
- Flow Cytometry Staining Buffer
- Fixation Buffer (e.g., 4% paraformaldehyde)
- Permeabilization Buffer (e.g., 0.1% Triton X-100 or saponin-based buffer)

Procedure:

- Cell Surface Staining (if applicable):
 - If also staining for surface markers, perform the cell surface staining protocol first (Protocol 2, steps 1-4).

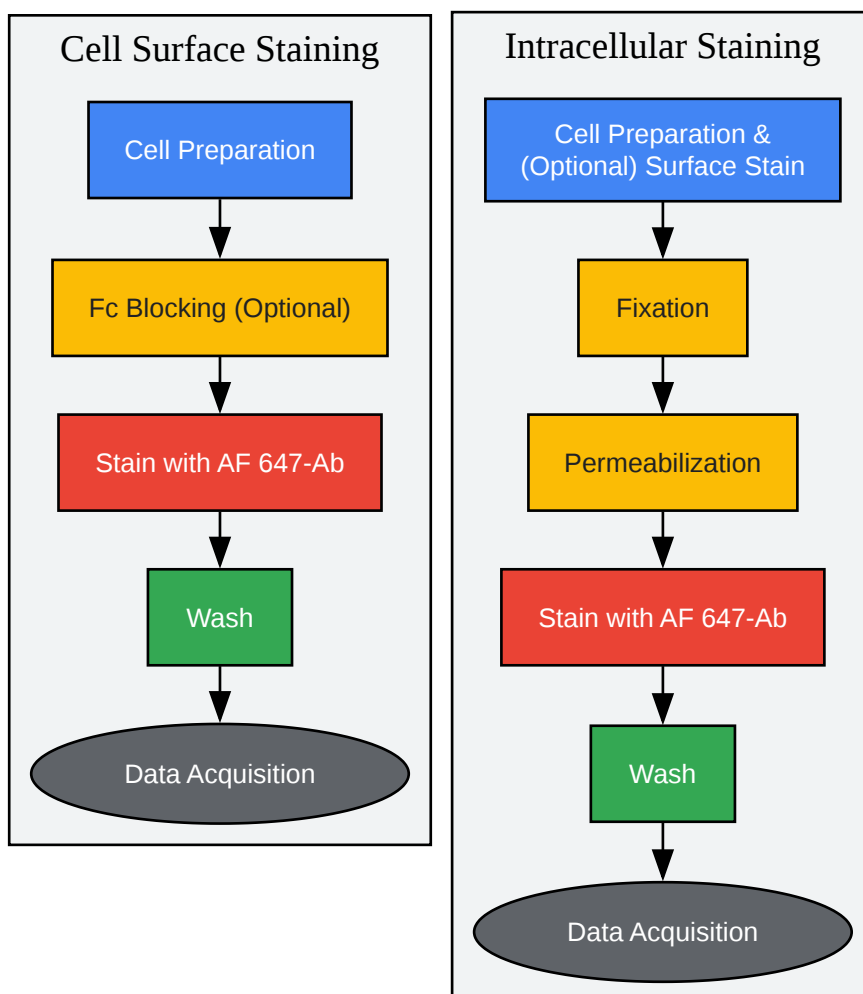
- Fixation:
 - After surface staining (or starting with a fresh cell pellet), resuspend the cells in 100 μ L of Flow Cytometry Staining Buffer.
 - Add 100 μ L of Fixation Buffer and incubate for 15-20 minutes at room temperature, protected from light.
 - Wash the cells once with Flow Cytometry Staining Buffer.
- Permeabilization:
 - Resuspend the fixed cells in 1 mL of Permeabilization Buffer.
 - Incubate for 10-15 minutes at room temperature.
- Intracellular Antibody Staining:
 - Centrifuge the cells and decant the Permeabilization Buffer.
 - Resuspend the cell pellet in 100 μ L of Permeabilization Buffer.
 - Add the predetermined optimal concentration of the AF 647-conjugated primary antibody.
 - Vortex gently and incubate for 30-60 minutes at room temperature in the dark.
- Washing:
 - Add 2 mL of Permeabilization Buffer to each tube and centrifuge at 300-400 x g for 5 minutes.
 - Discard the supernatant. Repeat the wash step once with Permeabilization Buffer and once with Flow Cytometry Staining Buffer.
- Data Acquisition:
 - Resuspend the final cell pellet in 300-500 μ L of Flow Cytometry Staining Buffer.
 - Analyze the samples on a flow cytometer.

Mandatory Visualizations



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Caption: Workflow for conjugating **AF 647 carboxylic acid** to a primary antibody.



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Caption: Experimental workflows for cell surface and intracellular flow cytometry staining.

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